Isoengeletin

Description

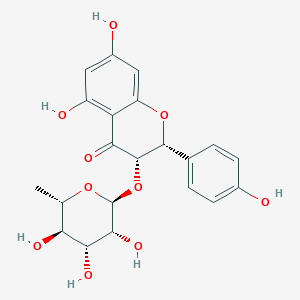

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20+,21-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUPQWGKORWZII-RPJYBVRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Architecture of Isoengeletin: A Technical Guide for Researchers

Introduction

Isoengeletin is a naturally occurring dihydroflavonol glycoside, a class of flavonoids recognized for their diverse pharmacological potential. Found in various plant species, including Smilax glabra and Iryanthera sagotiana, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its stereochemistry, physicochemical properties, and key spectroscopic data. Additionally, it outlines a representative experimental protocol for its isolation and characterization and visualizes its putative anti-inflammatory signaling pathway.

Chemical Structure and Properties

This compound, systematically named (2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one, is a flavonoid characterized by a dihydroflavonol aglycone, known as taxifolin (or dihydroquercetin), linked to a rhamnose sugar moiety. The core structure consists of a C6-C3-C6 skeleton, forming a chromanone ring system.

The stereochemistry of this compound is crucial to its identity. The B-ring at position 2 and the hydroxyl group at position 3 of the C-ring are in a trans configuration, specified as (2R, 3S). The rhamnose sugar is attached at the 3-position of the dihydroflavonol core.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This data is essential for its identification and characterization in complex natural product extracts.

| Property | Data |

| Molecular Formula | C₂₁H₂₂O₁₀ |

| Molecular Weight | 434.4 g/mol |

| IUPAC Name | (2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |

| Mass Spectrometry (LC-MS) | [M-H]⁻ ion observed at m/z 433.1140 or 433.1116.[1][2] |

| MS/MS Fragmentation | Key fragment ions observed at m/z 339 (loss of C₆H₆O from the aglycone), 287 ([M-H-Rha]⁻, loss of the rhamnoside moiety), and 269 (loss of H₂O from the m/z 287 ion).[2] |

Note on NMR Data: While the structure of this compound has been confirmed through spectroscopic methods, a complete, publicly available, and experimentally verified dataset of its ¹H and ¹³C NMR assignments is not readily found in the scientific literature. Researchers undertaking the isolation of this compound would need to perform comprehensive 1D and 2D NMR experiments (such as ¹H, ¹³C, COSY, HSQC, and HMBC) to unambiguously assign all proton and carbon signals.

Experimental Protocols

The isolation and structural elucidation of this compound from a plant source, such as the rhizomes of Smilax glabra, typically involves a multi-step process. The following is a representative protocol based on established methods for the separation of flavonoid glycosides.

Extraction

-

Sample Preparation: Dried and powdered plant material (e.g., 1 kg of Smilax glabra rhizomes) is subjected to extraction.

-

Solvent Extraction: The powdered material is extracted with 70-80% aqueous ethanol or methanol at room temperature with agitation for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Flavonoid glycosides like this compound are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The flavonoid-rich fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography over a suitable stationary phase, such as silica gel or a macroporous adsorbent resin (e.g., HP-20).

-

Gradient Elution: The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification

-

Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC (RP-HPLC).

-

HPLC Conditions: A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape. The elution is monitored by a UV detector at a wavelength of approximately 290 nm.

-

Isolation: The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield the pure compound.

Structural Elucidation

-

Mass Spectrometry: The molecular weight and elemental composition are determined by high-resolution mass spectrometry (HRMS). Fragmentation patterns are analyzed using MS/MS to confirm the structure of the aglycone and the sugar moiety.

-

NMR Spectroscopy: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or methanol-d₄), and a suite of NMR experiments are performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to assign the structure and stereochemistry of the molecule.

Visualization of Putative Signaling Pathway and Experimental Workflow

Based on studies of its stereoisomer, engeletin, this compound is believed to exert anti-inflammatory effects through the modulation of key inflammatory signaling pathways. A likely mechanism is the inhibition of the Toll-like receptor 4 (TLR4) mediated nuclear factor-kappa B (NF-κB) pathway.

References

An In-depth Technical Guide to Isoengeletin: Natural Sources, Plant Distribution, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoengeletin, a dihydroflavonol glycoside with significant therapeutic potential. The document details its natural sources, geographical distribution of the source plants, methodologies for its extraction and analysis, and insights into its potential mechanism of action.

Natural Sources and Plant Distribution of this compound

This compound is predominantly isolated from the rhizomes of plants belonging to the Smilax genus, which are widely distributed across various continents.

Primary Plant Sources:

-

Smilax glabra Roxb.: Commonly known as "Tufuling" in Traditional Chinese Medicine, the rhizome of this plant is a major source of this compound. Smilax glabra is a perennial climbing shrub found in forests, thickets, and shaded slopes. Its distribution is extensive, covering countries in Asia (including China, India, Nepal, Vietnam, and Thailand), Australia, and the Americas.[1]

-

Smilax china L.: The rhizomes of this plant, also used in traditional medicine, are another significant source of this compound.[2][3] Smilax china is a climbing shrub native to East and Southeast Asia, found in countries such as China, Korea, Japan, and the Philippines.

Table 1: Natural Sources and Distribution of this compound

| Plant Species | Family | Plant Part Containing this compound | Geographical Distribution |

| Smilax glabra Roxb. | Smilacaceae | Rhizome | Asia (China, India, Nepal, Vietnam, Thailand), Australia, North and South America[1] |

| Smilax china L. | Smilacaceae | Rhizome | East and Southeast Asia (China, Korea, Japan, Philippines)[2] |

Quantitative Analysis of this compound

The concentration of this compound in its natural sources can vary depending on the geographical origin, harvesting time, and the extraction and analytical methods employed. While comprehensive comparative studies are limited, some quantitative data has been reported.

Table 2: Reported Yield of this compound from Smilax glabra

| Plant Source | Extraction Method | Purification Method | Yield of this compound | Reference |

| Smilax glabra Roxb. (ethyl acetate extract) | Not specified | High-Performance Counter-Current Chromatography (HPCCC) | 10.3 mg from 1.89 g of ethyl acetate extract | [4] |

It is important to note that the yield mentioned above is from a purified extract and not the raw plant material. The overall content in the rhizome is likely lower. One study on various flavonoids in 84 samples of S. glabra rhizomes did not quantify this compound specifically but reported concentrations of other major flavonoids like astilbin (up to 27.08 mg/g) and engeletin (up to 2.754 mg/g), suggesting that this compound concentrations are likely within a similar range.[1]

Experimental Protocols

This section details the methodologies for the extraction, purification, and analytical identification of this compound from its plant sources.

The following protocol is a synthesized methodology based on common laboratory practices for the extraction of flavonoids from plant materials.

Protocol 1: Ethanol Extraction of Flavonoids from Smilax Rhizomes

-

Sample Preparation:

-

Obtain dried rhizomes of Smilax glabra or Smilax china.

-

Grind the rhizomes into a fine powder using a mechanical grinder.

-

Dry the powder in an oven at 60°C to a constant weight to remove residual moisture.

-

-

Extraction:

-

Weigh 100 g of the dried rhizome powder and place it in a flask.

-

Add 1 L of 70% ethanol to the flask.

-

Perform extraction using one of the following methods:

-

Maceration: Let the mixture stand for 24 hours at room temperature with occasional stirring.

-

Sonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes.

-

Reflux Extraction: Heat the mixture to reflux for 2 hours.

-

-

After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure maximum yield.

-

Combine all the filtrates.

-

-

Solvent Removal:

-

Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

The crude extract contains a mixture of compounds. The following protocol outlines a common method for the purification of this compound.

Protocol 2: Purification by Column Chromatography

-

Fractionation (Optional but Recommended):

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound is expected to be enriched in the ethyl acetate and n-butanol fractions.

-

-

Macroporous Resin Column Chromatography:

-

Pack a glass column with D101 macroporous resin.[5]

-

Dissolve the flavonoid-rich fraction in a small amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).[5]

-

Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing this compound.

-

-

High-Performance Counter-Current Chromatography (HPCCC):

-

For higher purity, HPCCC can be employed. A two-phase solvent system, for example, n-hexane-n-butanol-water (1:2:3, v/v/v), can be used.[4]

-

The sample is injected into the HPCCC system, and the fractions are collected based on the elution profile.

-

-

Recrystallization:

-

The purified this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain high-purity crystals.

-

Protocol 3: HPLC-DAD Analysis

-

Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB C18, 4.6 x 250 mm, 5 µm).[6]

-

Mobile Phase: A gradient elution using:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: Acetonitrile or Methanol

-

-

Gradient Program: A typical gradient might be: 0-15 min, 16-21% B; 15-40 min, 21-40% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 291 nm for this compound.

-

Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

Protocol 4: UPLC-QTOF/MS Analysis for Structural Confirmation

-

Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a Quadrupole Time-of-Flight Mass Spectrometer.

-

Column: A UPLC C18 column (e.g., Agilent EC-C18 Poroshell, 2.1 x 150 mm, 1.9 µm).[5]

-

Mobile Phase and Gradient: Similar to the HPLC method, but with a faster gradient suitable for UPLC.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

-

Data Acquisition: Acquire full scan MS and tandem MS (MS/MS) data. The precursor ion of this compound will be selected for fragmentation to obtain its characteristic product ions for structural confirmation.

-

Potential Signaling Pathways of this compound

While direct studies on the signaling pathways of this compound are limited, based on the known anti-inflammatory activities of flavonoid-rich extracts from Smilax species and structurally related flavonoids, it is highly probable that this compound exerts its effects through the modulation of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9]

The following diagram illustrates a plausible mechanism for the anti-inflammatory action of this compound.

The following diagram outlines a typical experimental workflow to validate the anti-inflammatory effects of this compound and its impact on the proposed signaling pathways.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further research is warranted to fully elucidate its pharmacological profile and to explore its full therapeutic potential.

References

- 1. Smilax glabra Roxb.: A Review of Its Traditional Usages, Phytochemical Constituents, Pharmacological Properties, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Studies on chemical constituents of rhizomes of Smilax china] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive characterisation of the active ingredients of Smilax glabra Roxb based on chemical fingerprinting, metabolic fingerprinting and pharmacodynamic fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of six major stilbenes and flavonoids in Smilax china by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the Anti-Inflammatory Potential of Isoembigenin: A Flavonoid Glycoside from Piper aduncum L. – A Case Exploration through In Vitro, In Vivo, and In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of Isoengeletin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoengeletin, a dihydroflavonol rhamnoside, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biosynthesis pathway of this compound, from precursor molecules to the final isomeric product. It details the key enzymatic steps, presents available quantitative data, outlines experimental protocols for pathway elucidation, and provides visualizations of the metabolic and experimental workflows.

Introduction

This compound is a naturally occurring flavonoid found in various plant species, notably in the genus Smilax. It is a stereoisomer of engeletin, which is chemically defined as dihydrokaempferol-3-O-α-L-rhamnopyranoside. The biosynthesis of this compound is intrinsically linked to the well-established general flavonoid pathway, a major branch of the phenylpropanoid pathway. This guide will first delineate the upstream reactions leading to the dihydroflavonol core and then focus on the specific glycosylation and isomerization steps that yield this compound.

The Core Biosynthesis Pathway

The biosynthesis of this compound begins with the production of p-coumaroyl-CoA from the amino acid phenylalanine. This initial phase is part of the general phenylpropanoid pathway. The core flavonoid pathway then proceeds as follows:

-

Chalcone Formation: The first committed step is the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone. This reaction is catalyzed by Chalcone Synthase (CHS) .

-

Isomerization to a Flavanone: Naringenin chalcone is then cyclized by Chalcone Isomerase (CHI) to produce the flavanone, naringenin.

-

Hydroxylation to a Dihydroflavonol: Naringenin is subsequently hydroxylated at the 3-position by Flavanone 3-Hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, to yield dihydrokaempferol.

-

Rhamnosylation to Engeletin: Dihydrokaempferol serves as the direct precursor for engeletin. A Flavonoid 3-O-rhamnosyltransferase (F3RT) , a type of UDP-glycosyltransferase (UGT), catalyzes the transfer of a rhamnose moiety from UDP-L-rhamnose to the 3-hydroxyl group of dihydrokaempferol, forming engeletin.

-

Isomerization to this compound: Engeletin is then converted to its isomer, this compound. The precise mechanism of this isomerization is not yet fully elucidated and may occur either spontaneously under specific cellular conditions (e.g., pH, temperature) or be catalyzed by a specific isomerase or epimerase . Evidence for enzymatic epimerization of flavonoid glycosides exists, but a dedicated enzyme for this compound has not been identified.

Visualizing the Pathway

Quantitative Data

Quantitative kinetic data for the specific enzymes in the this compound pathway are limited. The following table summarizes known kinetic parameters for homologous enzymes from various plant species, which can serve as a valuable reference for experimental design and metabolic modeling.

| Enzyme | Substrate | Source Organism | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | Petroselinum crispum | 1.6 | 1.8 | 1.1 x 106 | [Generic Data] |

| Malonyl-CoA | Petroselinum crispum | 29 | - | - | [Generic Data] | |

| Chalcone Isomerase (CHI) | Naringenin Chalcone | Medicago sativa | 10 | 1200 | 1.2 x 108 | [Generic Data] |

| Flavanone 3-Hydroxylase (F3H) | Naringenin | Petunia x hybrida | 8.3 | 0.25 | 3.0 x 104 | [Generic Data] |

| Flavonoid 3-O-Rhamnosyltransferase | Quercetin | Hypericum monogynum | 5.14 | - | 2.21 x 105 | [1] |

| Isorhamnetin | Arabidopsis thaliana | 181 | - | - | [2] |

Experimental Protocols

This section provides detailed methodologies for the key enzymatic assays relevant to the this compound biosynthesis pathway.

Chalcone Synthase (CHS) Assay

Objective: To determine the activity of CHS by measuring the formation of naringenin chalcone.

Materials:

-

Enzyme extract or purified CHS

-

p-Coumaroyl-CoA

-

[14C]Malonyl-CoA

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

Ethyl acetate

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, p-coumaroyl-CoA (e.g., 10 µM), and [14C]malonyl-CoA (e.g., 40 µM, with a specific activity of ~50 mCi/mmol).

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the enzyme extract or purified CHS.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a small volume of 20% HCl.

-

Extract the chalcone product with two volumes of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness.

-

Redissolve the residue in a small volume of methanol or scintillation cocktail.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the specific activity of [14C]malonyl-CoA.

Chalcone Isomerase (CHI) Assay

Objective: To measure the activity of CHI by monitoring the conversion of naringenin chalcone to naringenin.

Materials:

-

Enzyme extract or purified CHI

-

Naringenin chalcone

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer

Protocol:

-

Prepare a solution of naringenin chalcone in methanol (e.g., 10 mM stock).

-

Prepare the reaction mixture in a cuvette containing the reaction buffer.

-

Add the enzyme extract or purified CHI to the cuvette.

-

Initiate the reaction by adding a small volume of the naringenin chalcone stock solution to a final concentration in the micromolar range (e.g., 50 µM).

-

Immediately monitor the decrease in absorbance at approximately 370 nm, which corresponds to the consumption of naringenin chalcone.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance change over time. The molar extinction coefficient of naringenin chalcone is needed for this calculation.

Flavanone 3-Hydroxylase (F3H) Assay

Objective: To determine F3H activity by measuring the conversion of naringenin to dihydrokaempferol.

Materials:

-

Enzyme extract (microsomal fraction) or purified F3H

-

Naringenin

-

2-Oxoglutarate

-

Ascorbate

-

FeSO4

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

HPLC system with a C18 column

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, naringenin (e.g., 50 µM), 2-oxoglutarate (e.g., 1 mM), ascorbate (e.g., 2 mM), and FeSO4 (e.g., 0.5 mM).

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the enzyme extract or purified F3H.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of methanol or by acidification.

-

Centrifuge to pellet any precipitate.

-

Analyze the supernatant by HPLC to separate and quantify the product, dihydrokaempferol, and the remaining substrate, naringenin. A standard curve for dihydrokaempferol is required for quantification.

Flavonoid 3-O-Rhamnosyltransferase (F3RT) Assay

Objective: To measure the activity of F3RT by monitoring the formation of engeletin from dihydrokaempferol.

Materials:

-

Enzyme extract or purified F3RT

-

Dihydrokaempferol

-

UDP-L-rhamnose

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

HPLC system with a C18 column

Protocol:

-

Prepare the reaction mixture containing the reaction buffer, dihydrokaempferol (e.g., 100 µM), and UDP-L-rhamnose (e.g., 1 mM).

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the enzyme extract or purified F3RT.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to remove any precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the product, engeletin. A standard curve for engeletin is necessary for accurate quantification.

Analysis of Engeletin to this compound Isomerization

Objective: To investigate the conversion of engeletin to this compound.

Materials:

-

Purified engeletin

-

Various buffers with a range of pH values (e.g., pH 4-9)

-

Plant protein extracts (for testing enzymatic activity)

-

Chiral HPLC column

-

NMR spectrometer

-

Mass spectrometer

Protocol for Non-Enzymatic Isomerization:

-

Dissolve purified engeletin in buffers of different pH values.

-

Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 37°C) for different time intervals.

-

At each time point, analyze the samples by chiral HPLC to separate and quantify engeletin and this compound.

-

Determine the rate of isomerization under different conditions.

Protocol for Enzymatic Isomerization:

-

Prepare a crude protein extract from a plant known to produce this compound.

-

Incubate the purified engeletin with the protein extract in a suitable buffer.

-

As a control, incubate engeletin with a heat-inactivated protein extract.

-

After incubation, analyze the reaction mixtures by chiral HPLC to detect the formation of this compound.

-

If enzymatic activity is detected, proceed with protein purification strategies to isolate the responsible isomerase/epimerase.

Structural Elucidation:

-

Purify both engeletin and this compound using preparative HPLC.

-

Confirm their structures and determine the stereochemistry using 1D and 2D NMR spectroscopy (e.g., 1H, 13C, COSY, HSQC, HMBC, NOESY) and high-resolution mass spectrometry.[3][4][5][6][7]

Experimental and Logical Workflows

Workflow for Enzyme Characterization

Logical Flow for Investigating Isomerization

Conclusion

The biosynthesis of this compound proceeds through the general flavonoid pathway to yield dihydrokaempferol, which is then rhamnosylated to form engeletin. The final step, the isomerization to this compound, remains a key area for future research to determine whether it is an enzymatically controlled or a spontaneous process. The information and protocols provided in this guide offer a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing it for the production of this promising bioactive compound. Further studies focusing on the identification and characterization of the specific rhamnosyltransferase and a potential isomerase from this compound-producing plants will be critical to fully elucidate this metabolic pathway.

References

- 1. The epimerase activity of anthocyanidin reductase from Vitis vinifera and its regiospecific hydride transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]

- 5. An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereochemistry of 16a-Hydroxyfriedelin and 3-Oxo-16-methylfriedel-16-ene Established by 2D NMR Spectroscopy [mdpi.com]

- 7. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry | Scilit [scilit.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Isoengeletin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoengeletin, a dihydroflavonol glycoside found in medicinal plants such as Smilax glabra, has garnered significant interest for its potential therapeutic applications, including its anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound, a stereoisomer of Engeletin, possesses a molecular structure that dictates its chemical behavior and biological activity. The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂O₁₀ | [1][2] |

| Molecular Weight | 434.39 g/mol | [1][2] |

| Exact Mass | 434.12130 g/mol | [3] |

| Appearance | Not explicitly reported, likely a solid. | |

| Melting Point | Not explicitly reported in the searched literature. | |

| Solubility | Soluble in DMSO (33.33 mg/mL with ultrasonic and warming to 60°C). It is advised to use newly opened, non-hygroscopic DMSO for optimal solubility. | |

| Storage Conditions | Store at 4°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |

Spectroscopic Data

The structural elucidation and characterization of this compound are primarily achieved through various spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound.

| Parameter | Value | Source |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode. | [2] |

| [M-H]⁻ Ion (m/z) | 433.1140 | [2] |

| Key Fragment Ions (m/z) | 339 (loss of C₆H₆O), 287 ([M-H-Rha]⁻, loss of rhamnoside moiety), 269 (loss of H₂O from m/z 287). | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption maxima for this compound have not been detailed in the available literature. However, flavonoids typically exhibit two major absorption bands in the UV-Vis region. Band I, in the range of 300-380 nm, corresponds to the B-ring cinnamoyl system, while Band II, in the range of 240-280 nm, is associated with the A-ring benzoyl system.

Infrared (IR) Spectroscopy

Detailed IR spectroscopic data for this compound is not available in the searched literature. For flavonoids in general, characteristic IR absorption bands include those for hydroxyl (-OH) stretching, carbonyl (C=O) stretching of the γ-pyrone ring, aromatic C=C stretching, and C-O stretching of the ether and hydroxyl groups.

Experimental Protocols

Extraction of this compound from Smilax glabra

The following protocol describes a general method for the extraction of flavonoids, including this compound, from the rhizomes of Smilax glabra.[5]

-

Sample Preparation: Obtain dried rhizomes of Smilax glabra and grind them into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in 70% ethanol.

-

Perform the extraction multiple times (e.g., three times) at an elevated temperature (e.g., 60°C) for a sufficient duration (e.g., 2 hours per extraction) to ensure exhaustive extraction.

-

-

Filtration and Concentration:

-

Combine the ethanolic extracts and filter to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C) to yield the crude extract.

-

-

Purification (General): The crude extract can be further purified using column chromatography. For a phenolic-enriched extract, HP-20 macroporous resin is effective.[5]

Isolation of this compound by Preparative Chromatography

While a detailed step-by-step protocol for the preparative HPLC isolation of this compound is not fully available, high-performance counter-current chromatography (HPCCC) has been successfully employed for the simultaneous purification of astilbin, isoastilbin, engeletin, and this compound from Smilax glabra extract.[4]

-

Technique: High-Performance Counter-Current Chromatography (HPCCC).

-

Solvent System: A two-phase solvent system of n-hexane-n-butanol-water (1:2:3, v/v/v) has been used effectively.[4]

UPLC-Q-TOF/MS Analysis of this compound

This protocol outlines the parameters for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.[2]

-

Chromatographic System: Agilent 1290 Infinity UPLC system or equivalent.

-

Column: Agilent EC-C18 poroshell column (2.1 × 150 mm, 1.9 μm) or similar reversed-phase column.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: Methanol

-

-

Gradient Elution: A typical gradient profile would be: 0–30 min, 0%–40% B; 30–35 min, 40%–50% B; 35–45 min, 50%–90% B; 45–46 min, 90%–100% B; 46–48 min, 100% B; 48.5 min, 0% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 45°C.

-

Injection Volume: 5 μL.

-

Mass Spectrometer: Agilent 6545 Q-TOF-MS/MS system with Agilent Jet Stream electrospray ionization (ESI) source.

-

Ionization Mode: Negative.

-

Scan Range: m/z 100–1000 for MS and m/z 50–800 for MS/MS.

-

Gas Temperature: 320°C.

-

Nebulizer Gas Pressure: 35 psig.

-

Sheath Gas Temperature: 350°C.

-

Sheath Gas Flow: 11 L/min.

-

Drying Gas Flow: 8 L/min.

-

Collision Energy: Ranging from 10 to 40 eV for MS/MS fragmentation.

Biological Activity and Signaling Pathways

This compound, often as a component of Smilax glabra extracts, exhibits significant antioxidant and anti-inflammatory activities.[5]

Antioxidant Activity

The antioxidant properties of flavonoids like this compound are attributed to their ability to scavenge free radicals. The phenolic hydroxyl groups in their structure are key to this activity. Experimental evidence shows that phenolic-enriched extracts of Smilax glabra containing this compound have strong radical scavenging capacity against DPPH and ABTS radicals.[5][6]

Anti-inflammatory Activity

This compound contributes to the anti-inflammatory effects of Smilax glabra extracts by suppressing the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, these extracts have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5] This suggests that this compound may modulate key inflammatory signaling pathways.

Signaling Pathway Modulation

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7] While direct studies on this compound are limited, it is highly probable that it follows a similar mechanism. The activation of Toll-like receptor 4 (TLR4) by LPS typically triggers a cascade that leads to the activation of NF-κB and MAPKs, resulting in the transcription of pro-inflammatory genes. Flavonoids can interfere with this pathway at various points.

The diagram above illustrates the likely mechanism by which this compound exerts its anti-inflammatory effects. By inhibiting the activation of the IKK complex and the MAPK pathway, this compound can prevent the translocation of the transcription factors NF-κB and AP-1 to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Conclusion

This compound is a promising natural compound with significant antioxidant and anti-inflammatory properties. This guide has summarized the current knowledge of its physical and chemical characteristics, provided protocols for its analysis, and outlined its likely mechanism of action. Further research is warranted to fully elucidate its spectroscopic properties, refine isolation protocols, and confirm its specific interactions with cellular signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this compound.

References

- 1. Effect of nobiletin on the MAPK/NF-κB signaling pathway in the synovial membrane of rats with arthritis induced by collagen - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. Comprehensive characterisation of the active ingredients of Smilax glabra Roxb based on chemical fingerprinting, metabolic fingerprinting and pharmacodynamic fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Antioxidant and Anti-Inflammatory Activities of Phenolic-Enriched Extracts of Smilax glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Isoengeletin: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the flavonoid Isoengeletin, including its chemical properties, and known biological activities. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural compound.

Core Compound Identification

| Property | Value | Source |

| CAS Number | 30987-58-7 | N/A |

| Molecular Formula | C₂₁H₂₂O₁₀ | [cite: ] |

| Molecular Weight | 434.39 g/mol | N/A |

Biological Activity and Therapeutic Potential

This compound, a flavonoid predominantly found in plants of the Smilax genus, has garnered scientific interest for its potential therapeutic applications. Research indicates that this compound exhibits significant antioxidant and anti-inflammatory properties. These activities are attributed to its capacity to scavenge free radicals and modulate key signaling pathways involved in the inflammatory response.

Anti-inflammatory Effects

Studies on extracts containing this compound have demonstrated a significant reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1][2] The anti-inflammatory actions of this compound and its isomers are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Anti-hyperuricemic Activity

Preliminary research suggests that this compound may play a role in reducing uric acid levels. This is potentially achieved through the inhibition of xanthine oxidase (XOD), a key enzyme in uric acid production, and the modulation of urate transporter 1 (URAT1), which is involved in renal urate reabsorption.

Signaling Pathways

The anti-inflammatory effects of flavonoids closely related to this compound, such as Engeletin, have been shown to be mediated through the downregulation of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory process, and their inhibition leads to a decrease in the expression of various pro-inflammatory genes.

NF-κB Signaling Pathway: Engeletin has been observed to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3] This action prevents the transcription of target inflammatory genes.

MAPK Signaling Pathway: Engeletin has also been shown to suppress the phosphorylation of key MAPK proteins, including p38, ERK, and JNK.[3] The inhibition of these signaling cascades further contributes to the reduction of the inflammatory response.

While these findings are for the isomer Engeletin, they provide a strong rationale for investigating similar mechanisms for this compound.

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

Experimental Protocols

The following are generalized protocols for assessing the biological activities of compounds like this compound. Researchers should optimize these protocols based on their specific experimental setup.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: Measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, resulting in a color change from violet to yellow.

-

Method:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a fresh solution of DPPH in ethanol (e.g., 0.2 mM).

-

In a 96-well plate, add a specific volume of each this compound dilution to a fixed volume of the DPPH solution.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity.[1][2]

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Principle: Measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.

-

Method:

-

Prepare the ABTS•+ stock solution by reacting ABTS with potassium persulfate.

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a working solution with a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Add different concentrations of this compound to the ABTS•+ working solution.

-

After a defined incubation period, measure the absorbance at the specified wavelength.

-

Calculate the percentage of inhibition of the ABTS•+ radical.[1][2]

-

Anti-inflammatory Activity Assay

Measurement of Pro-inflammatory Mediators in LPS-stimulated Macrophages:

-

Cell Culture: Culture RAW264.7 macrophage cells in appropriate media and conditions.

-

Treatment:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.

-

-

Measurement of Nitric Oxide (NO):

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Read the absorbance at approximately 540 nm.

-

-

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Xanthine Oxidase Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.

-

Method:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding xanthine oxidase enzyme.

-

Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

-

Allopurinol can be used as a positive control inhibitor.

-

Calculate the percentage of inhibition and the IC₅₀ value.

-

Caption: Workflow for assessing the bioactivity of this compound.

Conclusion

This compound is a promising natural compound with demonstrated antioxidant and anti-inflammatory potential. Its mechanism of action is likely linked to the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate its therapeutic efficacy and to develop it as a potential agent for the treatment of inflammatory and hyperuricemic conditions. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the pharmacological properties of this compound.

References

- 1. Antioxidant and Anti-Inflammatory Activities of Phenolic-Enriched Extracts of Smilax glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Engeletin Alleviates the Inflammation and Apoptosis in Intervertebral Disc Degeneration via Inhibiting the NF-κB and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Spectral and Mechanistic Insights into Isoengeletin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the available spectral data for the flavanonol glycoside, Isoengeletin. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document summarizes the existing mass spectrometry data, outlines detailed experimental protocols for spectral analysis, and presents a putative signaling pathway for its biological activity.

Executive Summary

Spectral Data Presentation

While comprehensive experimental spectral data for this compound is limited, the following tables summarize the available mass spectrometry information.

Table 1: Mass Spectrometry (MS) Data for this compound

| Ion Type | m/z (Observed) | Source |

| [M-H]⁻ | 433.111600 | PubChem[1] |

| [M-H]⁻ | 433.1140 | Comprehensive characterisation of the active ingredients of Smilax glabra Roxb[2] |

| [M-H+H]⁺ | Not Reported | |

| [M+Na]⁺ | Not Reported |

Table 2: Tandem Mass Spectrometry (MS/MS) Data for this compound

| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Fragmentation | Source |

| 433.1140 | 339, 287, 269 | Loss of C₆H₆O, Loss of rhamnoside moiety [M-H-Rha]⁻, Loss of H₂O from m/z 287 | Comprehensive characterisation of the active ingredients of Smilax glabra Roxb[2] |

| 433.111600 | 269.0400 | Further fragmentation | PubChem[1] |

Note: Specific experimental 1H NMR, 13C NMR, and UV-Vis spectral data for this compound are not available in the cited search results. The following sections provide detailed protocols for how such data could be obtained.

Experimental Protocols

The following are detailed methodologies for the extraction, purification, and spectroscopic analysis of this compound from a plant source, based on established protocols for flavonoids.

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and isolation of this compound from plant material, such as the rhizomes of Smilax glabra.

Spectroscopic Analysis

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Tetramethylsilane (TMS) is added as an internal standard.

-

Instrumentation: 1H NMR and 13C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

1H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters: Spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

13C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters: Spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

-

2D NMR Spectroscopy: To aid in structure elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with a liquid chromatography system (LC-MS) is used.

-

Ionization: Electrospray ionization (ESI) is typically used in both positive and negative ion modes.

-

Mass Analysis:

-

Full Scan (MS1): The instrument is set to scan a mass range of m/z 100-1000 to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS or MS²): The molecular ion of this compound is selected and fragmented using collision-induced dissociation (CID) to obtain characteristic fragment ions, which aids in structural confirmation.

-

-

Sample Preparation: A stock solution of this compound is prepared in methanol. Aliquots are taken to prepare working solutions of known concentrations.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: The UV-Vis spectrum is recorded from 200 to 500 nm against a methanol blank to determine the absorption maxima (λmax).

-

Use of Shift Reagents: To gain structural information, the UV-Vis spectrum can be re-recorded after the addition of shift reagents such as:

-

Sodium Methoxide (NaOMe): To detect acidic hydroxyl groups.

-

Aluminum Chloride (AlCl₃): To detect ortho-dihydroxyl groups and hydroxyl groups adjacent to a carbonyl group.

-

AlCl₃/HCl: To differentiate between different types of hydroxyl groups that form complexes with AlCl₃.

-

Sodium Acetate (NaOAc): To detect the presence of a free 7-hydroxyl group.

-

NaOAc/Boric Acid (H₃BO₃): To detect ortho-dihydroxyl groups.

-

Putative Signaling Pathway of this compound

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on its stereoisomer, Engeletin, have shown inhibitory effects on key inflammatory and cell survival pathways. It is plausible that this compound exerts similar biological effects. The following diagram illustrates the potential inhibitory actions of this compound on the NF-κB, MAPK (ERK and p38), and PI3K signaling pathways.

This diagram illustrates that this compound may inhibit the degradation of IκB, thereby preventing the nuclear translocation of NF-κB and subsequent expression of inflammatory genes.[3] Additionally, it may suppress the phosphorylation of ERK and p38 in the MAPK pathway and inhibit PI3K activity, impacting downstream signaling related to inflammation and apoptosis.[3]

Conclusion

This technical guide provides a summary of the currently available spectral data for this compound, with a focus on mass spectrometry. While NMR and UV-Vis data are not yet publicly available, the detailed protocols provided herein offer a clear roadmap for researchers to obtain this crucial information. The proposed signaling pathway, based on its closely related stereoisomer, offers a valuable starting point for investigating the molecular mechanisms underlying the biological activities of this compound. Further research is warranted to fully characterize this promising natural compound.

References

In Silico Prediction of Isoengeletin Bioactivity: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoengeletin is a flavonoid compound found in various medicinal plants, notably in the rhizome of Smilax glabra.[1][2] Flavonoids as a class are recognized for a wide array of pharmacological activities, and this compound, as part of this family, is implicated in several key bioactive processes. Preliminary studies on extracts containing this compound have highlighted its potential as a natural antioxidant and anti-inflammatory agent.[1][2]

This technical guide provides an in-depth overview of the predicted bioactivity of this compound, with a focus on in silico methodologies. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource detailing predictive workflows, relevant signaling pathways, and the experimental protocols necessary for the validation of these computational predictions. The guide synthesizes available data on this compound and related flavonoids to present a predictive framework for its therapeutic potential.

Predicted Bioactivities and Quantitative Data

While specific quantitative bioactivity data for pure this compound is limited in the currently available literature, studies on phenolic-enriched extracts of Smilax glabra, where this compound is a known constituent, provide valuable insights into its potential efficacy. The primary activities associated with these extracts are antioxidant and anti-inflammatory.

Antioxidant Activity

Extracts of Smilax glabra containing this compound have demonstrated significant radical scavenging activity.[1][2] The antioxidant capacity is a key attribute of many flavonoids and is often a primary indicator of their potential therapeutic value.

| Assay | Test Substance | IC50 / Activity | Reference Compound | Source |

| DPPH Radical Scavenging | Phenolic-enriched extract of Smilax glabra | At 100 µg/mL, scavenged ~91.91% of DPPH radicals. No significant difference in scavenging capability compared to ascorbic acid. | Ascorbic Acid | [1] |

| ABTS Radical Scavenging | Phenolic-enriched extract of Smilax glabra (12.5–50 μg/mL) | Significantly higher scavenging efficiency than ascorbic acid. | Ascorbic Acid | [1] |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is suggested by the activity of extracts in cellular models of inflammation. These extracts have been shown to suppress the production of key pro-inflammatory mediators.

| Assay | Cell Line | Test Substance | Effect | Source |

| Nitric Oxide (NO) Production | LPS-induced RAW264.7 cells | Phenolic-enriched extract of Smilax glabra (1.6, 8, and 40 µg/mL) | Significant dose-dependent inhibition of NO production. | [1] |

| TNF-α Production | LPS-induced RAW264.7 cells | Phenolic-enriched extract of Smilax glabra (1.6, 8, and 40 µg/mL) | Significant dose-dependent inhibition of TNF-α production. | [1] |

| IL-6 Production | LPS-induced RAW264.7 cells | Phenolic-enriched extract of Smilax glabra (1.6, 8, and 40 µg/mL) | Significant dose-dependent inhibition of IL-6 production. | [1] |

In Silico Prediction of Bioactivity: A Proposed Workflow

The prediction of this compound's bioactivity can be systematically approached using a multi-step in silico workflow. This computational strategy allows for the rapid screening of potential biological targets and the prediction of pharmacokinetic properties, thereby guiding subsequent experimental validation.

Predicted Signaling Pathway Involvement

Based on studies of related flavonoids and extracts containing this compound, the NF-κB and MAPK signaling pathways are predicted to be key mediators of its anti-inflammatory effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Flavonoids, including those in Smilax glabra extracts, have been shown to inhibit this pathway.[3] Engeletin, a structurally similar compound, has been shown to inhibit the TLR4-NFκB signaling pathway.[4]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It comprises several kinases, including p38, JNK, and ERK, that are activated by extracellular stimuli and in turn regulate the expression of inflammatory mediators. Flavonoids have been reported to modulate MAPK signaling.[5][6]

Experimental Protocols for Bioactivity Validation

The following are detailed methodologies for key experiments to validate the predicted antioxidant and anti-inflammatory bioactivities of this compound.

Antioxidant Activity Assays

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of this compound and a positive control (e.g., ascorbic acid) in methanol.

-

Assay Procedure: In a 96-well plate, add a specific volume of the this compound dilutions or control to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging percentage against concentration.

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with methanol to obtain a specific absorbance at a certain wavelength (e.g., 0.700 at 734 nm).

-

Assay Procedure: Add a small volume of the this compound dilutions or a positive control (e.g., Trolox) to the diluted ABTS•+ solution.

-

Incubation: Incubate at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance at the specified wavelength (e.g., 734 nm).

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assays in Cell Culture

-

Culture a suitable cell line, such as RAW264.7 macrophages, in appropriate media and conditions.

-

Seed the cells in 96-well plates at a predetermined density.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; e.g., 1 µg/mL), for a defined period (e.g., 24 hours).

-

Sample Collection: After cell treatment, collect the cell culture supernatant.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.

-

Assay Procedure: In a 96-well plate, mix the collected supernatant with the Griess reagent.

-

Incubation: Incubate at room temperature for a short period (e.g., 10-15 minutes).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

-

Sample Collection: Collect the cell culture supernatant after treatment.

-

ELISA Procedure: Use commercially available ELISA kits for TNF-α and IL-6. Follow the manufacturer's instructions, which typically involve:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell culture supernatants and standards.

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate to develop color.

-

Stopping the reaction and measuring the absorbance.

-

-

Quantification: Determine the cytokine concentrations from the respective standard curves.

-

Cell Lysis: After treatment, lyse the cells to extract total protein or nuclear and cytoplasmic fractions.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for total and phosphorylated forms of p65 (for NF-κB), and p38, JNK, and ERK (for MAPK). Also, probe for IκBα.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation and nuclear translocation of p65.

Conclusion

The in silico prediction of this compound's bioactivity, supported by data from related compounds and extracts, strongly suggests its potential as a valuable natural product for further investigation. The proposed workflow provides a systematic approach to identify and characterize its biological targets and pharmacokinetic properties. The predicted involvement of the NF-κB and MAPK signaling pathways in its anti-inflammatory effects offers a solid foundation for mechanistic studies. The detailed experimental protocols provided in this guide will facilitate the necessary in vitro and in vivo validation of these computational predictions, paving the way for the potential development of this compound as a therapeutic agent. Further research focusing on the isolation and testing of pure this compound is crucial to definitively establish its quantitative bioactivity and therapeutic promise.

References

- 1. Antioxidant and Anti-Inflammatory Activities of Phenolic-Enriched Extracts of Smilax glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Engeletin attenuates the inflammatory response via inhibiting TLR4-NFκB signaling pathway in Crohn's disease-like colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Isoengeletin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoengeletin, a flavonoid compound, has garnered significant interest within the scientific community for its potential therapeutic applications across a spectrum of diseases. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities and its putative molecular targets. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Therapeutic Areas and Mechanisms of Action

This compound has demonstrated promising bioactivity in several key therapeutic areas, primarily attributed to its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. The underlying mechanisms of action often involve the modulation of critical cellular signaling pathways.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This compound has been shown to suppress the activation of NF-κB, a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[1][2][3][4] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.

Furthermore, this compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is also critically involved in the inflammatory response. By inhibiting the phosphorylation of key MAPK proteins such as p38 and JNK, this compound can downregulate the production of inflammatory cytokines like TNF-α and IL-6.[5]

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While specific IC50 values for this compound are not widely reported, related flavonoid compounds have demonstrated significant antioxidant potential in such assays.[6][7][8]

Neuroprotective Effects

This compound has shown potential as a neuroprotective agent, which is closely linked to its anti-inflammatory and antioxidant activities. In models of neuroinflammation, often induced by lipopolysaccharide (LPS), this compound can mitigate the production of pro-inflammatory cytokines in the brain.[9][10] By reducing oxidative stress and inflammation in neuronal tissues, this compound may offer therapeutic benefits for neurodegenerative diseases.[7][11][12]

Anticancer Activity

Preliminary evidence suggests that this compound possesses anticancer properties. Its mechanism of action in cancer is thought to involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. While specific IC50 values against various cancer cell lines are still under investigation, related flavonoids have shown cytotoxic effects against a range of cancer cells.[13][14][15]

Antiviral Activity

Recent studies have highlighted the potential of this compound and related flavonoids as antiviral agents, particularly against the influenza virus. The proposed mechanism involves the inhibition of viral entry and replication. For instance, the related compound isoquercitrin has been shown to inhibit influenza A virus replication with IC50 values in the low microgram per milliliter range.[16][17]

Quantitative Data

The following table summarizes the available quantitative data for this compound and its closely related compounds. It is important to note that data for this compound itself is limited, and further research is required to establish a comprehensive quantitative profile.

| Compound | Therapeutic Area | Assay/Model | Target/Cell Line | IC50/EC50 | Reference(s) |

| Isoquercitrin | Antiviral (Influenza) | CPE Reduction Assay | Influenza A/PR/8/34 (H1N1) | 2.68 ± 0.35 µg/mL | [16] |

| Isoquercitrin | Antiviral (Influenza) | CPE Reduction Assay | Influenza A (H1N1) | 46.77 ± 1.31 µg/mL | [17] |

| Isoquercitrin | Antiviral (Influenza) | CPE Reduction Assay | Influenza B | > 800 µg/mL (CC50) | [17] |

| Isoeugenol | Antioxidant | DPPH Radical Scavenging | - | 38.97 µg/mL | [14] |

| Isoeugenol | Antioxidant | ABTS Radical Scavenging | - | 43.76 µg/mL | [14] |

| Cajanin | Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | 19.38 ± 0.05 µM | [18] |

| Cajanin | Anti-inflammatory | IL-6 Production | LPS-stimulated RAW264.7 macrophages | 7.78 ± 0.04 µM | [18] |

| Cajanin | Anti-inflammatory | TNF-α Production | LPS-stimulated RAW264.7 macrophages | 26.82 ± 0.11 µM | [18] |

| Phenolic Extract | Anti-inflammatory | NO, IL-6, TNF-α Production | LPS-induced RAW264.7 cells | Dose-dependent inhibition | [7] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 7. Neuroprotective Effects of Isoquercetin: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]

- 10. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpbs.com [ijpbs.com]

- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Appraisal of the Neuroprotective Potentials of Isoeugenol Using In-vitro, In-vivo and In-silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

- 18. mdpi.com [mdpi.com]

Isoengeletin: A Technical Guide to Its Discovery, Chemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoengeletin, a naturally occurring dihydroflavonol glycoside, has emerged as a compound of significant interest within the scientific community, primarily due to its promising antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, its physicochemical properties, detailed experimental protocols for its isolation and characterization, and an in-depth analysis of its biological activities and associated signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Background

The discovery of this compound is intrinsically linked to the broader phytochemical exploration of medicinal plants, particularly those belonging to the Smilax genus, which have a long history of use in traditional medicine. While a singular "discovery" event is not prominently documented, the identification and characterization of this compound have been the result of systematic investigations into the chemical constituents of these plants.

Early phytochemical studies on plants such as Smilax glabra and Smilax china led to the isolation and identification of a variety of flavonoid compounds. This compound was identified alongside its isomers, including engeletin and astilbin, through these analytical endeavors. For instance, a study published in 2005 reported the isolation of this compound from the roots of Smilax bockii. The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are standard methods for determining the structure of organic compounds. Its chemical formula is C₂₁H₂₂O₁₀.

Physicochemical Properties and Structure

This compound is a dihydroflavonol glycoside. The core structure is a dihydroflavonol, which is characterized by a three-ring system (A, B, and C rings) with a hydroxyl group at position 3 of the C ring. This core is glycosidically linked to a rhamnose sugar moiety. The precise stereochemistry of the molecule is a defining feature that distinguishes it from its isomers.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the extraction, isolation, and characterization of this compound from plant sources, primarily based on protocols described for Smilax species.

Extraction of Flavonoids from Plant Material

A common method for extracting flavonoids, including this compound, from the rhizomes of Smilax glabra involves solvent extraction.

Protocol:

-

Plant Material Preparation: The dried rhizomes of the plant are pulverized into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is typically extracted with 70% ethanol. This is often performed using methods like maceration, soxhlet extraction, or ultrasonication to enhance extraction efficiency. For maceration, the plant material is soaked in the solvent for an extended period (e.g., 72 hours) with occasional agitation.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol, yielding a crude extract.

Isolation and Purification of this compound

The crude extract, containing a mixture of compounds, is subjected to various chromatographic techniques for the isolation and purification of this compound.

Protocol:

-

Liquid-Liquid Partitioning: The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their solubility. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The flavonoid-rich fraction is then subjected to column chromatography.

-

Macroporous Resin Chromatography: HP-20 macroporous resin is frequently used for the initial purification of phenolic compounds from the crude extract.

-

Silica Gel Chromatography: Further separation is achieved using silica gel column chromatography with a gradient elution system of solvents like chloroform-methanol or ethyl acetate-methanol.

-

Sephadex LH-20 Chromatography: This is used for size exclusion chromatography to separate compounds based on their molecular size, which is effective in separating flavonoids.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound to a high degree of purity is typically achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

Structural Elucidation